Enhanced Acidity of Thioacetic Acid vs. Acetic Acid Facilitates Nucleophilic Reactivity
Thioacetic acid exhibits markedly higher acidity than its oxygen analog, acetic acid, with a pKa of 3.33–3.4 at 25°C compared to 4.76 for acetic acid . This difference corresponds to approximately 15-fold greater acidity (calculated as 10^(4.76-3.4) ≈ 22.9; or based on direct literature reports of 15×) [1]. The increased acidity translates to more facile deprotonation to the thioacetate anion (CH₃C(O)S⁻), which serves as a potent nucleophile in subsequent transformations. In contrast, acetic acid under identical conditions remains largely protonated and exhibits negligible nucleophilic reactivity [2].
| Evidence Dimension | Acidity (pKa at 25°C) |
|---|---|
| Target Compound Data | pKa = 3.33–3.4 |
| Comparator Or Baseline | Acetic acid, pKa = 4.76 |
| Quantified Difference | ΔpKa = 1.36–1.43; approximately 15–23× more acidic |
| Conditions | Aqueous solution, 25°C |
Why This Matters
The enhanced acidity enables thioacetic acid to undergo deprotonation under milder basic conditions, generating the active thioacetate nucleophile required for many synthetic transformations while minimizing side reactions that would occur with less acidic thiol sources.
- [1] Wikipedia. Thiocarboxylic acid. Acidity comparison of thioacetic acid vs acetic acid. View Source
- [2] Alchetron. Thioacetic acid: Acidity properties. View Source
